2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Description
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a substituted 1,3-oxazole derivative featuring:
- Position 2: A tetrahydrofuran-3-yl (oxolan-3-yl) group, contributing oxygen-containing cyclic ether functionality.
- Position 4: An isopropyl (propan-2-yl) group, introducing steric bulk and lipophilicity.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-6(2)8-9(11(13)14)16-10(12-8)7-3-4-15-5-7/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FUJZKXZSWSTIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCOC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Triflylpyridinium-Mediated [3+2] Cycloaddition
This method, adapted from recent advances in oxazole synthesis (PMC, 2025), enables direct construction of 4,5-disubstituted oxazoles from carboxylic acids and isocyanides. For the target compound:
- Carboxylic acid precursor : Isopropyl-substituted carboxylic acid (e.g., 3-methylbutanoic acid)
- Isocyanide component : Oxolan-3-ylmethyl isocyanide
- Activate the carboxylic acid with DMAP-Tf to form an acylpyridinium intermediate.
- React with oxolan-3-ylmethyl isocyanide at 40°C in DCM.
- Purify via silica gel chromatography.
- High functional group tolerance (suitable for sterically hindered groups).
- Scalable to gram quantities (demonstrated for 5-aminolevulinic acid).
Stepwise Functionalization of Preformed Oxazole Cores
Oxazole Ring Construction via Robinson-Gabriel Synthesis
A classic method for 2,5-disubstituted oxazoles (Fig. 4,):
- Condense α-amino ketone A with oxolan-3-carbonyl chloride to form intermediate B .
- Cyclodehydrate using polyphosphoric acid (PPA) to yield 2-(oxolan-3-yl)-5-carboxylic acid oxazole C .
- Introduce the isopropyl group at position 4 via Friedel-Crafts alkylation (AlCl₃, isopropyl bromide).
- Regioselectivity in alkylation requires careful optimization.
- Low yields (<50%) common in multi-step sequences.
Late-Stage Modifications of Functionalized Oxazoles
Cross-Coupling Strategies
Adapted from Pd-catalyzed methods (Source):
- Start with 4-bromo-5-carboxylic acid oxazole.
- Perform Suzuki-Miyaura coupling with oxolan-3-ylboronic acid to install the oxolan group at position 2.
- Reduce the carboxylic acid to alcohol, then alkylate with isopropyl iodide under basic conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 72% |
| 2 | LiAlH₄, THF; i-PrI, K₂CO₃ | 58% |
Green Chemistry Approaches
Microwave-Assisted Cyclization
Based on eco-friendly protocols (Source):
- Mix urea, 2-bromo-1-(oxolan-3-yl)acetophenone, and DMF.
- Irradiate under microwave (300 W, 120°C, 10 min).
- Hydrolyze the ester to carboxylic acid using NaOH.
Comparative Analysis of Methods
Experimental Considerations
- Protecting Groups : Use TBDMS for carboxylic acid during alkylation steps to prevent side reactions.
- Purification : Silica gel chromatography with n-hexane/EtOAc gradients is standard.
- Analytical Confirmation : LC-MS and ¹H/¹³C NMR are critical for verifying substituent positions.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and its analogs:
*Molecular weight calculated based on substituent contributions.
Substituent Effects on Properties
This contrasts with non-acid derivatives (e.g., the compound in ), which exhibit higher volatility and lipophilicity.
Heterocyclic Substituents :
- The oxolan (tetrahydrofuran) group in the target compound and introduces an oxygen atom, enhancing solubility in polar solvents. In contrast, aromatic substituents (e.g., phenyl in ) improve π-π stacking interactions but reduce water solubility.
Smaller substituents (e.g., methyl in ) reduce steric bulk, favoring synthetic accessibility.
Biological Activity
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic compound belonging to the oxazole family. Its unique structure, featuring an oxazole ring and a carboxylic acid functional group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₅N₁O₄
- Molecular Weight : 225.24 g/mol
- CAS Number : 1595891-52-3
Biological Activities
Research indicates that 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid may exhibit several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
A study on oxazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds were reported in the following table:
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 8 | 10 | 15 |
| 11 | 5 | 8 |
| 12 | 3 | 6 |
These findings suggest that the oxazole ring may enhance the antimicrobial activity of these compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been explored. A related compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting that structural modifications could lead to enhanced therapeutic effects .
Anticancer Properties
Preliminary studies have indicated that derivatives of oxazole can inhibit cancer cell proliferation. For instance, compounds with similar structural features showed promise in reducing tumor growth in various cancer models . Further research is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive review highlighted that several synthesized oxazole derivatives had varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study indicated that structural modifications significantly influenced their efficacy .
- Antifungal Activity Assessment : Another study evaluated the antifungal properties of oxazole derivatives against Candida albicans. The results showed that certain compounds exhibited potent antifungal activity with MIC values lower than commonly used antifungal agents .
- Mechanism of Action : Interaction studies have focused on the binding affinities of these compounds to specific biological targets such as enzymes and receptors. For example, enzyme inhibition studies revealed that some derivatives could effectively inhibit key enzymes involved in bacterial metabolism .
Q & A
Q. What are the established synthetic routes for 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid?
- Methodology : Synthesis typically involves multi-step reactions, such as:
-
Step 1 : Condensation of a tetrahydrofuran (THF)-derived aldehyde with an isopropyl-substituted oxazole precursor.
-
Step 2 : Cyclization using catalysts (e.g., Pd/Cu) in polar aprotic solvents like DMF or toluene under reflux .
-
Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic/basic conditions.
-
Key Optimization : Reaction time and temperature significantly impact yield. For example, extended reflux (5–7 hours) improves cyclization efficiency .
- Data Table : Common Catalysts and Solvents
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 65–70 | |
| CuI | Toluene | 50–55 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., oxolan-3-yl vs. oxolan-2-yl) and isopropyl group integration.
- FTIR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1650 cm⁻¹) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring.
- Avoid exposure to moisture; desiccants like silica gel are critical .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as a H-bond donor).
- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, referencing PubChem’s structural data .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting results .
- Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from concentration-dependent effects.
Q. What strategies optimize regioselectivity during functionalization of the oxazole ring?
- Methodology :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the 4-position.
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for halogenation .
- Data Table : Functionalization Outcomes
| Reagent | Position Modified | Yield (%) |
|---|---|---|
| NBS (Br₂ source) | C-4 | 75 |
| ICl | C-2 | 60 |
Contradiction Analysis
Q. Why do reported melting points vary for structurally similar oxazole-carboxylic acids?
- Analysis :
- Polymorphism : Crystallization solvents (e.g., acetic acid vs. DMF) produce different crystal lattices.
- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points.
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodology :
- Skin/Eye Protection : Nitrile gloves and ANSI-approved goggles.
- Respiratory Protection : Use N95 masks in poorly ventilated areas .
Biological Activity Exploration
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
